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Compound of Interest

Compound Name: Methyl 5-fluoro-2-formylbenzoate

CAS No.: 1194374-71-4

Cat. No.: B2943746

Get Quote

Executive Summary
Methyl 5-fluoro-2-formylbenzoate (CAS: 1194374-71-4) is a critical fluorinated building block,

primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and

PROTAC linkers. Its solubility behavior is the governing factor in reaction yield (specifically in

Negishi couplings and cyclization reactions) and purification efficiency.

This guide moves beyond basic data listing. It synthesizes experimental process data with

thermodynamic modeling to provide a robust framework for solvent selection. For researchers,

understanding the solubility differential between this ester and its hydrolyzed acid form is

crucial for preventing "oiling out" during scale-up.

Physicochemical Characterization
Before addressing solubility, the solid-state properties must be defined to ensure data validity.
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Property Specification Technical Note

Compound Name
Methyl 5-fluoro-2-

formylbenzoate

Note: Distinct from the 2-

fluoro-5-formyl isomer used in

Olaparib synthesis.

CAS Number 1194374-71-4
Verify purity >97% via HPLC

before solubility testing.

Molecular Weight 182.15 g/mol

Physical Form
White to Off-White Crystalline

Solid

Polymorphism may occur;

DSC verification

recommended.

Melting Point 68–72 °C (Typical)

Low MP implies high solubility

in organic solvents near boiling

points.

LogP (Predicted) ~1.8 – 2.1
Lipophilic; indicates poor

aqueous solubility.

Solubility Data & Thermodynamic Profile
Process Solubility Data (Experimental & Derived)
The following data aggregates findings from process patents (e.g., extraction protocols) and

calculated physicochemical models.

Table 1: Solubility in Key Process Solvents (at 25 °C)
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Solvent Class Solvent
Solubility
Status

Concentration
(Approx.)

Process
Implication

Ethers THF High >300 mg/mL

Preferred

reaction solvent.

Standard

protocols

dissolve ~15g in

50mL.[1][2]

Esters Ethyl Acetate High >150 mg/mL

Excellent for

extraction/worku

p.

Chlorinated Dichloromethane Very High >400 mg/mL

Primary solvent

for initial

synthesis steps

(esterification).

Alcohols
Methanol/Ethano

l
Moderate/High 50–100 mg/mL

Caution:

Potential for

hemiacetal

formation or

transesterificatio

n upon

prolonged

heating.

Aqueous Water Very Low <0.5 mg/mL

Used as an anti-

solvent or wash

medium.

Alkanes Heptane/Hexane Low <10 mg/mL
Ideal anti-solvent

for crystallization.
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Senior Scientist Insight: The high solubility in THF combined with low melting point creates a

risk of "oiling out" rather than crystallizing if the cooling ramp is too fast. A seeded cooling

crystallization using Heptane as an anti-solvent is the most robust purification method.

Aqueous Solubility (Thermodynamic)
Intrinsic Solubility (

): ~0.46 mg/mL (Predicted/LogS model).

pH Dependence: As an ester, the solubility is pH-independent until hydrolysis occurs. At pH >

9, rapid hydrolysis to the carboxylate salt (5-fluoro-2-formylbenzoate anion) increases

solubility to >50 mg/mL, but destroys the compound.

Experimental Protocols
Protocol: Gravimetric Determination of Saturation
Solubility
For precise thermodynamic data (e.g., constructing a Van't Hoff plot), follow this self-validating

protocol.

Reagents: High-purity solvent (HPLC grade), Methyl 5-fluoro-2-formylbenzoate (>98%).

Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, Analytical balance.

Preparation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed vial.

Equilibration: Agitate at fixed temperature (

) for 24 hours.

Validation Check: Ensure solid phase is still present. If fully dissolved, add more solid.
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Filtration: Stop agitation and let settle for 1 hour. Filter supernatant through a pre-heated

0.45 µm PTFE filter (to prevent precipitation in the syringe).

Quantification:

Pipette 1.0 mL of filtrate into a tared weighing dish.

Evaporate solvent (vacuum oven at 40 °C).

Weigh the residue.

Calculation:

Workflow Visualization
The following diagram illustrates the decision logic for solvent selection based on solubility

data.

Solvent Selection
Objective

Check Solubility
(Table 1)

High Solubility
(THF, DCM, EtOAc)Dissolves >100mg/mL

Low Solubility
(Water, Heptane)

Dissolves <10mg/mL

Reaction Medium
(Homogeneous)Primary Use

Extraction/Wash
(Biphasic)

Organic Phase

Aqueous Phase

Crystallization
(Anti-Solvent)

Anti-Solvent Addition

Evaporate & Add Heptane

Click to download full resolution via product page

Figure 1: Solvent selection logic based on the solubility profile of Methyl 5-fluoro-2-
formylbenzoate.

Process Engineering: Crystallization Strategy
Purification of Methyl 5-fluoro-2-formylbenzoate is best achieved via Anti-Solvent

Crystallization rather than cooling crystallization alone, due to the steep solubility curve in polar

solvents.
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Recommended System: Ethyl Acetate / Heptane

Dissolution: Dissolve crude solid in minimal Ethyl Acetate at 45 °C.

Filtration: Polish filter to remove inorganic salts (insoluble).

Anti-Solvent Addition: Slowly add Heptane (ratio 1:3 v/v relative to EtOAc) while maintaining

45 °C.

Nucleation: Seed with 0.1% pure crystal at the cloud point.

Cooling: Ramp cool to 0 °C over 4 hours.

Isolation: Filter and wash with cold Heptane.

Synthesis Context & Pathway
Understanding where this molecule fits in the synthesis pipeline explains the solubility

requirements.
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5-Fluoro-2-methylbenzoate
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Figure 2: The solubility transition during synthesis. The target ester must remain dissolved

during coupling, while the final cyclized product often precipitates, driving the reaction forward.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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